molecular formula C18H16N2O3 B1665352 Amfonelic acid CAS No. 15180-02-6

Amfonelic acid

カタログ番号: B1665352
CAS番号: 15180-02-6
分子量: 308.3 g/mol
InChIキー: WHHHJDGNBVQNAU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アムフォネリック酸は、ドーパミン作動性刺激薬特性と抗生物質特性で知られる研究用化学物質です。これは、スターリング・ウィンフロップでの抗生物質ナリジキ酸の研究中に偶然発見されました。アムフォネリック酸は、コカインやアンフェタミンよりも高い効力と治療指数を持ち、脳の報酬系、ドーパミン経路、およびドーパミン輸送体の研究にとって重要な化合物となっています .

準備方法

アムフォネリック酸の合成は、適切なナフチリジン誘導体から始まり、いくつかの段階を経て行われます。一般的な合成経路には以下が含まれます。

化学反応の分析

アムフォネリック酸は、以下を含むさまざまな化学反応を起こします。

    酸化: 使用する試薬や条件に応じて、さまざまな誘導体を形成するために酸化することができます。

    還元: 還元反応は、ケトン基を修飾してアルコール誘導体を形成できます。

    置換: 適切な条件下では、ベンジル基を他の官能基と置換することができます。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求電子剤が含まれます。 形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .

4. 科学研究での応用

アムフォネリック酸は、強力で選択的なドーパミン再取り込み阻害特性のために、主に科学研究で使用されています。その用途には以下が含まれます。

    神経薬理学的試験: 脳の報酬系、ドーパミン経路、およびドーパミン輸送体の研究に使用されます。

    記憶と認知機能の研究: アムフォネリック酸は、記憶と認知への影響について調査されてきました。

    精神薬理学および抗精神病薬の評価: ハロペリドール、トリフルオペラジン、スピペロンなどの抗精神病薬の効果を高めます。

    薬物相互作用の研究: ドーパミン取り込みと神経毒性への影響とその影響を理解するために使用されます.

科学的研究の応用

Dopamine Reuptake Inhibition

Amfonelic acid acts as a potent dopamine reuptake inhibitor (DRI) . Research has demonstrated that AFA exhibits a significantly higher potency compared to other stimulants like methylphenidate and dextroamphetamine. Specifically, studies indicate that AFA has a dopaminergic potency approximately 50 times that of methylphenidate . This makes it a valuable tool in understanding dopamine's role in various neurological conditions.

Neuroprotective Effects

This compound has been shown to provide neuroprotective effects against methamphetamine-induced damage to dopaminergic neurons. In experimental models, AFA treatment prevented the typical depletion of dopaminergic terminals caused by methamphetamine, suggesting its potential utility in protecting against neurotoxicity associated with stimulant abuse .

Interaction with Antipsychotic Drugs

AFA has been investigated for its ability to enhance the effects of certain antipsychotic medications such as haloperidol and trifluoperazine. This characteristic allows researchers to explore its potential in improving therapeutic outcomes for patients requiring dopaminergic modulation while minimizing side effects associated with traditional neuroleptics .

Behavioral Studies in Animal Models

  • Dopamine Function in Diabetic Rats : A study involving spontaneously diabetic Wistar-BB rats indicated that these animals displayed altered sensitivity to AFA's behavioral effects compared to controls. The results suggested a dysfunctional dopamine biosynthetic capacity in diabetic rats, highlighting AFA's role in understanding metabolic influences on dopaminergic function .
  • Effects of AFA on Neurotransmitter Levels : In another study, varying doses of AFA were administered to mice, resulting in significant changes in levels of p-tyramine and homovanillic acid within the striatum. These findings support the hypothesis that AFA can modulate dopamine turnover and synthesis .

Clinical Implications and Limitations

Despite its promising applications, this compound's clinical use has been limited due to adverse reactions observed in early trials. For instance, the drug was found to exacerbate symptoms in geriatric patients with depression and worsen psychotic symptoms in schizophrenia . These findings necessitate caution and further investigation into its safety profile before considering broader clinical applications.

Summary of Applications

Application AreaDescription
Dopamine Reuptake Inhibition Potent DRI with significantly higher potency than methylphenidate; useful for studying dopamine pathways.
Neuroprotection Protects against methamphetamine-induced neuronal damage; potential for therapeutic use in addiction contexts.
Antipsychotic Enhancement Enhances effects of typical antipsychotics; may improve treatment outcomes while reducing side effects.
Behavioral Studies Provides insights into dopamine function under varying physiological conditions (e.g., diabetes).

作用機序

アムフォネリック酸は、高選択的なドーパミン再取り込み阻害剤として作用します。ラットの虹彩におけるノルエピネフリンの神経取り込みを阻害しますが、マウス脳全体のノルエピネフリンまたはドーパミン濃度を変化させません。この選択的な阻害は、シナプス間隙のドーパミンレベルを高め、ドーパミン作動性シグナル伝達を強化します。 また、メタンフェタミン誘発性のドーパミンニューロンへの損傷に対する神経保護効果も示しています .

類似化合物との比較

アムフォネリック酸は、ドーパミン再取り込み阻害剤としての高い効力と選択性によってユニークです。類似の化合物には以下が含まれます。

    コカイン: ドーパミン再取り込みも阻害しますが、選択性が低いことで知られる有名な刺激薬です。

    アンフェタミン: 異なるメカニズムによってドーパミン放出を増加させる別の刺激薬です。

    メチルフェニデート: アムフォネリック酸に比べて効力が低いドーパミン再取り込み阻害剤です。

アムフォネリック酸は、高い効力と治療指数によって際立っており、神経薬理学の研究にとって貴重なツールとなっています .

生物活性

Amfonelic acid (AFA), also known as WIN 25,978, is a research chemical recognized for its dopaminergic stimulant properties and potential antibiotic effects. This compound has garnered attention in pharmacological studies due to its ability to influence dopamine metabolism and its interactions with various antipsychotic medications. This article delves into the biological activity of this compound, presenting critical findings from research studies, including data tables and case studies.

  • IUPAC Name : 2-(4-(2-amino-1-hydroxyethyl)-phenyl)-3-hydroxy-1H-quinolin-4-one
  • Molecular Formula : C₁₈H₁₆N₂O₃
  • Molar Mass : 308.34 g/mol

This compound primarily functions as a dopamine reuptake inhibitor (DRI) . It has been shown to selectively inhibit the reuptake of dopamine in the brain, leading to increased extracellular dopamine levels. This action is pivotal in understanding its effects on various neurochemical pathways.

Key Findings:

  • Dopamine Metabolism :
    • A study demonstrated that AFA significantly enhanced the accumulation of dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) when administered alongside haloperidol, a typical antipsychotic, indicating a facilitative effect on dopamine release .
    • In contrast, AFA attenuated the effects of clozapine on DOPAC concentrations, showcasing its differential impact on dopaminergic neurotransmission depending on the context of antipsychotic treatment .
  • Interaction with Antipsychotics :
    • The interaction of AFA with haloperidol and clozapine suggests a complex modulation of dopamine pathways. While it potentiates the effects of haloperidol, it suppresses those of clozapine, likely due to clozapine's own 5HT2 receptor antagonism .

Behavioral Studies

Behavioral experiments have shown that AFA can induce significant changes in locomotor activity and other behaviors associated with dopaminergic stimulation.

Case Study: Behavioral Effects in Rats

A study assessed the behavioral responses of rats treated with varying doses of AFA. Results indicated that doses ranging from 2.5 to 25 mg/kg resulted in significant alterations in behavior, including increased locomotion and reduced sensitivity to p-tyramine .

Pharmacological Comparisons

The following table summarizes the comparative potency and effects of this compound against other known stimulants:

CompoundDopaminergic ActivityHalf-LifeNotes
This compoundHigh~12 hoursPotent DRI; enhances haloperidol effects
MethylphenidateModerate~3 hoursCommonly used for ADHD; less selective
DextroamphetamineHigh~10 hoursPotent stimulant; similar effects

Neuroprotective Effects

Recent studies have indicated that this compound exhibits neuroprotective properties against methamphetamine-induced damage to dopamine neurons. This suggests potential therapeutic applications in neurodegenerative conditions where dopamine depletion is a concern .

Antimicrobial Activity

While initially discovered during antibiotic research, this compound's antimicrobial efficacy appears limited compared to other quinolones. Its minimum inhibitory concentration (MIC) against Escherichia coli is reported at 125 μg/mL, indicating weaker antibacterial activity than nalidixic acid .

特性

IUPAC Name

7-benzyl-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-20-11-15(18(22)23)16(21)14-9-8-13(19-17(14)20)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHHJDGNBVQNAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164877
Record name Amfonelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15180-02-6
Record name Amfonelic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15180-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amfonelic acid [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015180026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amfonelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amfonelic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMFONELIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR302AR19Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amfonelic acid
Reactant of Route 2
Amfonelic acid
Reactant of Route 3
Reactant of Route 3
Amfonelic acid
Reactant of Route 4
Amfonelic acid
Reactant of Route 5
Reactant of Route 5
Amfonelic acid
Reactant of Route 6
Reactant of Route 6
Amfonelic acid
Customer
Q & A

Q1: What is amfonelic acid's primary mechanism of action?

A1: this compound primarily acts as a dopamine reuptake inhibitor. [, , , , , , ] This means it prevents dopamine from being transported back into the presynaptic neuron from the synapse, effectively increasing dopamine concentrations in the synaptic cleft.

Q2: How does this compound differ from amphetamine in its action on dopamine neurons?

A2: While both this compound and amphetamine increase dopamine levels, their mechanisms differ. Amphetamine primarily releases newly synthesized dopamine, while this compound mobilizes dopamine from a large, less readily available storage pool within the neuron. [, , , ]

Q3: What is the role of serotonin in this compound's action?

A5: this compound, when combined with neuroleptics, can lead to a decrease in striatal serotonin levels. This occurs due to the massive dopamine release induced by the combination, leading to dopamine being taken up by serotonin neurons and subsequently displacing serotonin. This effect can be prevented by pretreatment with a selective serotonin reuptake inhibitor like citalopram. [, ]

Q4: Does this compound affect other neurotransmitter systems?

A6: While this compound primarily affects the dopaminergic system, studies suggest it might have some influence on noradrenergic systems, although its effects are less pronounced compared to its actions on dopamine. [] Additionally, research indicates that this compound does not significantly alter noradrenaline metabolism. []

Q5: What is the molecular formula and weight of this compound?

A5: While the provided research papers do not explicitly state the molecular formula and weight, they can be found in chemical databases. This compound has the molecular formula C16H23NO3 and a molecular weight of 277.36 g/mol.

Q6: Is there information available on the spectroscopic data of this compound?

A6: The provided research papers primarily focus on the pharmacological and neurochemical aspects of this compound and do not delve into detailed spectroscopic characterization. Information regarding spectroscopic data would need to be sourced from dedicated analytical chemistry literature or databases.

Q7: How is this compound administered in animal studies?

A9: this compound is typically administered subcutaneously (s.c.) or intraperitoneally (i.p.) in animal studies. [, , , , ]

Q8: What is the impact of this compound on animal behavior?

A10: this compound, like other dopamine reuptake inhibitors, has been shown to increase motor activity and induce stereotypies in rodents. [, ] Additionally, it has been shown to prevent amnesia and improve memory retrieval in mice. [, ]

Q9: Does this compound show potential for treating memory impairment?

A11: Research suggests that this compound can prevent amnesic effects and improve memory retrieval in mice, particularly in models of spontaneous forgetting. This suggests a potential role for dopaminergic modulation in memory function. [, ]

Q10: Are there any known toxic effects of this compound?

A10: The provided research papers primarily focus on the pharmacological effects of this compound and do not provide detailed information on its toxicity profile. Further toxicological studies are needed to fully understand the potential adverse effects of this compound.

Q11: How does this compound interact with other drugs that affect dopamine levels?

A14: this compound can interact with other drugs that affect dopamine levels. For example, it can enhance the effects of dopamine-releasing agents like amphetamine, leading to a more pronounced increase in dopamine levels. [, ]

Q12: Does this compound interact with the dopamine transporter (DAT)?

A15: Yes, this compound is a potent inhibitor of the dopamine transporter (DAT). [, , , ] It binds to the DAT and prevents dopamine reuptake, leading to increased dopamine levels in the synapse.

Q13: Are there any known drug-metabolizing enzyme interactions with this compound?

A13: While the provided research papers do not specifically address drug-metabolizing enzyme interactions with this compound, it is crucial to consider such interactions in future research. Determining whether this compound induces or inhibits specific drug-metabolizing enzymes is essential for understanding its potential for drug-drug interactions.

Q14: What is the historical context of this compound research?

A17: this compound research gained traction in the 1970s with the exploration of its stimulant properties and potential as an antidepressant. Early research focused on characterizing its effects on dopamine and comparing it to other psychostimulants like amphetamine. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。